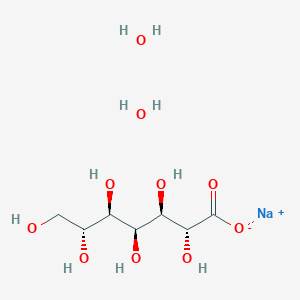

Natriumgluceptat-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent. It forms stable complexes with di- and trivalent metal ions such as calcium, iron, and aluminum. This compound is highly compatible with strong alkaline mediums and can prevent bacterial degradation of solutions .

Wissenschaftliche Forschungsanwendungen

Gluceptate sodium dihydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a chelating agent to bind metal ions in analytical and preparative chemistry.

Biology: Employed in biological studies to stabilize metal ions in solution, preventing precipitation and facilitating biochemical assays.

Medicine: Utilized in diagnostic imaging as a component of radiopharmaceuticals for renal imaging.

Industry: Applied in water treatment to sequester metal ions, in cosmetics to stabilize formulations, and in textile processing to prevent metal ion interference

Wirkmechanismus

Target of Action

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent . It forms stable complexes with di- and trivalent metal ions such as Ca2+, Fe2+, Fe3+, Al3+, etc . These metal ions are the primary targets of gluceptate sodium dihydrate.

Mode of Action

The compound interacts with its targets (metal ions) by forming stable complexes . This chelation process involves the compound binding to the metal ions, which can alter the chemical properties of the ions and influence their biological activity.

Biochemical Pathways

For instance, calcium ions play crucial roles in signal transduction pathways, muscle contraction, and bone formation .

Pharmacokinetics

It’s known that the compound is rapidly cleared from the blood when injected intravenously . In patients with normal renal function, less than 15% of the initial activity remains in the blood after one hour . About 40% of the injected dose is excreted in the urine in one hour, while about 70% is excreted in 24 hours . In patients with renal disease, the blood clearance and urinary excretion of the radiopharmaceutical are delayed .

Result of Action

For instance, when the compound forms a complex with calcium ions, it could potentially influence processes such as signal transduction, muscle contraction, and bone formation .

Action Environment

The compound is known to be highly compatible with strong alkaline mediums and can prevent the bacterial degradation of the solution . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH and the presence of bacteria.

Biochemische Analyse

Biochemical Properties

Gluceptate Sodium Dihydrate interacts with various enzymes and proteins in biochemical reactions. It forms stable complexes with di- and trivalent metal ions . These interactions are crucial in biochemical reactions, particularly in the context of chelation.

Molecular Mechanism

The molecular mechanism of action of Gluceptate Sodium Dihydrate involves its ability to form stable complexes with di- and trivalent metal ions This chelation process can influence various biochemical reactions at the molecular level

Metabolic Pathways

Gluceptate Sodium Dihydrate is involved in certain metabolic pathways due to its ability to form stable complexes with di- and trivalent metal ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of gluceptate sodium dihydrate typically involves the oxidation of glucose. A common method is to react glucose with an alkali solution, such as sodium hydroxide, to produce sodium glucoheptonate .

Industrial Production Methods: In industrial settings, the production process involves the controlled oxidation of glucose in the presence of an alkaline medium. The reaction is carefully monitored to ensure the complete conversion of glucose to gluceptate sodium dihydrate, followed by purification and crystallization steps to obtain the dihydrate form.

Analyse Chemischer Reaktionen

Types of Reactions: Gluceptate sodium dihydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with metal ions such as calcium, iron, and aluminum in aqueous solutions. The reaction conditions usually involve a neutral to slightly alkaline pH to facilitate the formation of stable complexes.

Major Products Formed: The major products of these reactions are the metal-gluceptate complexes, which are stable and soluble in water. These complexes are used in various applications, including water treatment and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Calcium gluceptate: Used as a calcium supplement to treat hypocalcemia.

Sodium citrate: Another chelating agent used in food and pharmaceuticals.

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various industries.

Uniqueness: Gluceptate sodium dihydrate is unique due to its high compatibility with strong alkaline mediums and its ability to form stable complexes with a wide range of metal ions. Unlike some other chelating agents, it is non-toxic and non-hazardous, making it suitable for use in sensitive applications such as cosmetics and pharmaceuticals .

Eigenschaften

CAS-Nummer |

10094-62-9 |

|---|---|

Molekularformel |

C7H16NaO9 |

Molekulargewicht |

267.19 g/mol |

IUPAC-Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

InChI |

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1 |

InChI-Schlüssel |

IOQLZVQKTDKIOZ-PKXGBZFFSA-N |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na] |

Kanonische SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na] |

Herkunft des Produkts |

United States |

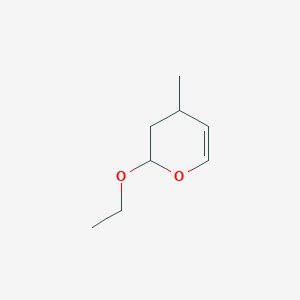

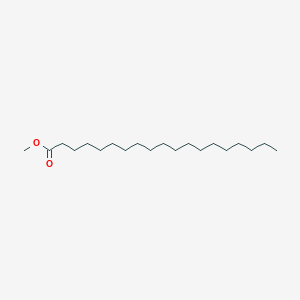

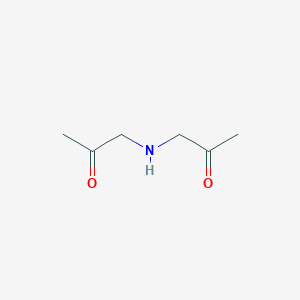

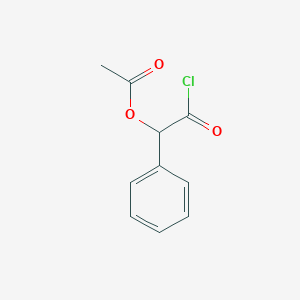

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

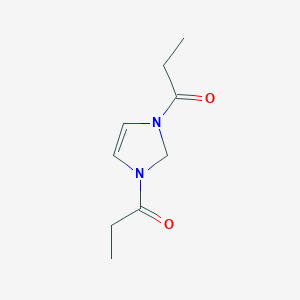

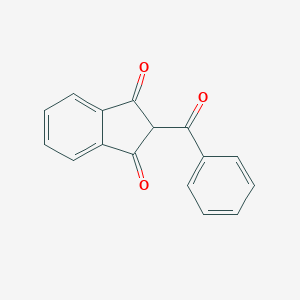

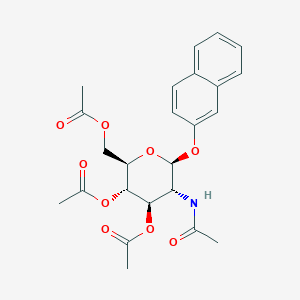

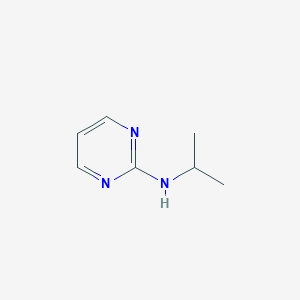

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)